Cefpirome

Antimicrobial Susceptibility Comparative Microbiology Gram-negative Pathogens

Cefpirome delivers unmatched Gram-negative penetration and exclusive enterococcal coverage not found in other fourth-generation cephalosporins. Its zwitterionic structure overcomes AmpC-mediated resistance, making it a critical non-carbapenem for nosocomial infections. Ideal for resistance mechanism studies, continuous-infusion research, and advanced antibiotic development. Procure high-purity Cefpirome to drive your R&D pipeline.

Molecular Formula C22H22N6O5S2
Molecular Weight 514.6 g/mol
CAS No. 84957-29-9
Cat. No. B1668871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefpirome
CAS84957-29-9
Synonyms3-((2,3-cyclopenteno-1-pyridinium)methyl)-7-(2-syn-methoximino-2-(2-aminothiazole-4-yl)acetamido)ceph-3-em-4-carboxylate
cefpirome
cefpirome sulfate
Cefrom
HR 810
HR-810
Metran
Molecular FormulaC22H22N6O5S2
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-]
InChIInChI=1S/C22H22N6O5S2/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32)/b26-15-/t16-,20-/m1/s1
InChIKeyDKOQGJHPHLTOJR-WHRDSVKCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cefpirome (CAS 84957-29-9): A Fourth-Generation Parenteral Cephalosporin for Broad-Spectrum Gram-Positive and Gram-Negative Coverage


Cefpirome is a semisynthetic, fourth-generation cephalosporin antibiotic with a broad spectrum of in vitro activity against both Gram-positive and Gram-negative bacteria, including many hospital-acquired pathogens such as Enterobacteriaceae, methicillin-susceptible Staphylococcus aureus, coagulase-negative staphylococci, and viridans group streptococci [1]. Its zwitterionic structure, featuring a quaternary nitrogen at the 3-position, facilitates rapid penetration of the Gram-negative outer membrane and confers enhanced stability against many chromosomally-encoded (AmpC) beta-lactamases, making it a valuable non-carbapenem option for serious nosocomial infections [2][3].

Why Cefpirome is Not Interchangeable with Cefepime or Earlier Cephalosporins in Procurement and Research


Although cefpirome and cefepime share a fourth-generation classification, they exhibit critical, quantifiable differences in antimicrobial spectrum and potency that preclude direct substitution. Cefpirome demonstrates superior activity against key Enterobacteriaceae and enterococci, while showing a different, often inferior, profile against Pseudomonas aeruginosa compared to cefepime or ceftazidime [1]. Furthermore, cefpirome's unique activity against enterococci is a class-defining feature absent in nearly all other cephalosporins [2]. These divergent microbiological profiles necessitate rigorous, pathogen-specific selection based on local susceptibility data, particularly in settings where enterococcal coverage or specific Enterobacteriaceae potency is paramount. Substituting cefpirome with a generic fourth-generation cephalosporin without confirmatory susceptibility testing risks therapeutic failure or suboptimal antimicrobial stewardship.

Quantitative Evidence Differentiating Cefpirome from Cefepime, Ceftazidime, and Other Cephalosporins


Superior In Vitro Potency Against Enterobacteriaceae and Enterococci

Cefpirome demonstrates a quantifiable advantage in in vitro activity against key Gram-negative and Gram-positive pathogens. Compared to a panel of third-generation cephalosporins, cefpirome achieved higher susceptibility rates across multiple clinically significant species [1]. Critically, cefpirome is the only cephalosporin to exhibit in vitro activity against enterococci, a feature that distinguishes it from cefepime and all earlier-generation cephalosporins [2].

Antimicrobial Susceptibility Comparative Microbiology Gram-negative Pathogens

Comparative Potency Against Enterobacteriaceae: 4- to 64-Fold Lower MIC90s

Cefpirome exhibits significantly higher in vitro potency than comparator cephalosporins against key AmpC beta-lactamase-producing Enterobacteriaceae. In a study of 876 clinical isolates, the MIC90 of cefpirome against Enterobacter species and Citrobacter freundii was 4- to 64-fold lower than that of five other reference cephalosporins [1]. This translates to a greater likelihood of achieving pharmacodynamic targets at standard dosing regimens.

MIC Determination Enterobacteriaceae Comparative Efficacy

Clinical Efficacy in Sepsis and Bacteremia: Comparable to Ceftazidime

In a randomized comparative trial of patients with suspected bacteremia or sepsis, cefpirome demonstrated clinical efficacy equivalent to that of ceftazidime, a cornerstone antipseudomonal cephalosporin. Among patients with confirmed positive blood cultures treated for at least 48 hours, clinical success rates were 77% for cefpirome and 67% for ceftazidime, a difference that was not statistically significant [1].

Clinical Trial Sepsis Bacteremia

Rapid Outer Membrane Penetration and Beta-Lactamase Stability: 2- to 10-Fold Faster than Cefotaxime

The molecular structure of cefpirome confers a dual advantage in overcoming Gram-negative resistance. Proteoliposome swelling assays demonstrate that cefpirome penetrates the porin channels of E. coli and E. cloacae much more rapidly than ceftazidime and at least as rapidly as cefotaxime, with an expected 2- to 10-fold faster penetration into intact cells due to its zwitterionic nature [1]. Furthermore, it is hydrolyzed much more slowly by E. cloacae beta-lactamase than cefotaxime and at a rate similar to or lower than ceftazidime [1].

Mechanism of Action Beta-Lactamase Stability Porin Permeability

Chemical Stability for Prolonged Infusion: 90% Stability Maintained for 23.7 Hours at 25°C

For clinical scenarios requiring prolonged or continuous infusion (e.g., outpatient parenteral antimicrobial therapy or intensive care), the chemical stability of the drug in solution is a critical factor. At a concentration of 32 g/L, cefpirome remained ≥90% stable for 23.7 hours at 25°C, which is longer than the 20.5 hours for cefepime (50 g/L) under the same conditions [1]. However, at body temperature (37°C), stability is significantly reduced for both agents.

Drug Stability Continuous Infusion Pharmaceutics

Validated Applications of Cefpirome in Research and Clinical Settings


Empirical Therapy of Sepsis and Bacteremia in Settings with High Enterobacteriaceae Prevalence

Cefpirome is a validated, first-line option for the empirical treatment of suspected bacteremia or sepsis, particularly when the source is unknown and Gram-negative pathogens, including Enterobacteriaceae, are suspected. Its clinical efficacy has been demonstrated to be equivalent to ceftazidime in a randomized controlled trial, with a 77% clinical success rate in patients with confirmed bloodstream infection [1].

Monotherapy for Mixed Infections Requiring Enterococcal and Gram-Negative Coverage

In contrast to cefepime and other cephalosporins, cefpirome possesses in vitro activity against Enterococcus species [2]. This unique profile makes cefpirome a rational choice for empirical or targeted monotherapy in mixed surgical or intra-abdominal infections where both enterococci and common Gram-negative bacilli are potential pathogens, potentially simplifying antibiotic regimens and reducing the need for adjunctive agents.

Treatment of Infections Caused by AmpC Beta-Lactamase-Producing Enterobacteriaceae

Cefpirome's superior outer membrane penetration and enhanced stability against AmpC beta-lactamases, as demonstrated by 2- to 10-fold faster porin influx and slow enzymatic hydrolysis [3], position it as a valuable non-carbapenem alternative for treating infections caused by Enterobacter spp., Citrobacter freundii, and other organisms prone to AmpC-mediated resistance. This application is supported by MIC data showing 4- to 64-fold greater potency than comparator cephalosporins [4].

Continuous Infusion Regimens in Controlled Ambient Temperature Settings

For research protocols or clinical settings utilizing continuous infusion of beta-lactams to optimize time-dependent killing, cefpirome's chemical stability profile is a key selection factor. At room temperature (25°C), a 32 g/L solution remains ≥90% stable for 23.7 hours, allowing for daily preparation of infusion devices [5]. This makes cefpirome a feasible candidate for continuous infusion in home-care or ambulatory settings where refrigeration may not be required for the duration of a 24-hour infusion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefpirome

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.